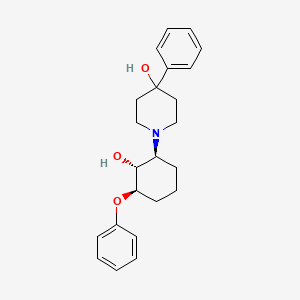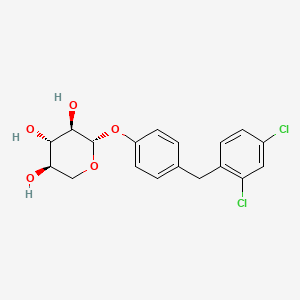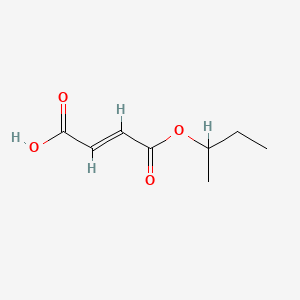
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzopyran core with specific substitutions at the 4, 6, and 7 positions. These modifications can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- typically involves the condensation of appropriately substituted phenols with β-ketoesters, followed by cyclization. One common method is the Pechmann condensation, which uses phenol derivatives and β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors can modulate cellular signaling and physiological responses.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Known for its use in fragrances and as a flavoring agent.
2H-1-Benzopyran-2-one, 7-methoxy-: Exhibits similar biological activities and is used in medicinal chemistry.
2H-1-Benzopyran-2-one, 4,6-dimethyl-: Another derivative with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- stands out due to its specific substitutions, which confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
111052-52-9 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
6-hydroxy-4,7-dimethyl-3-propylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-10-9(3)11-7-12(15)8(2)6-13(11)17-14(10)16/h6-7,15H,4-5H2,1-3H3 |
Clave InChI |
OJEGAGRJJYFNPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)












